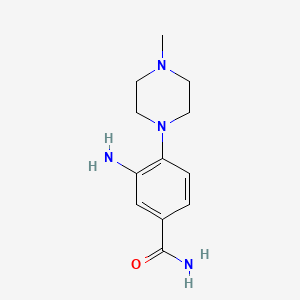

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

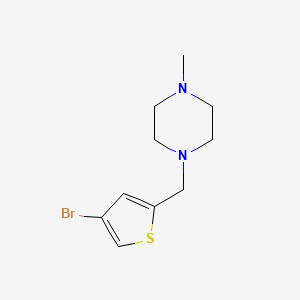

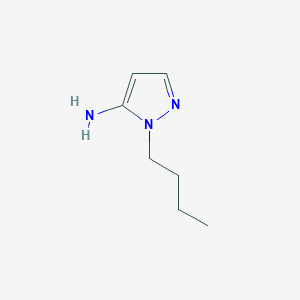

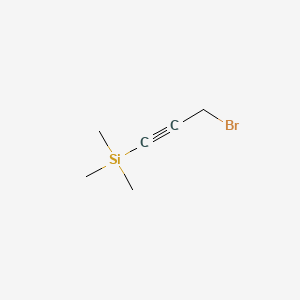

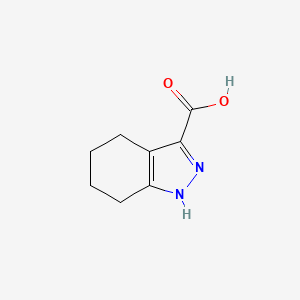

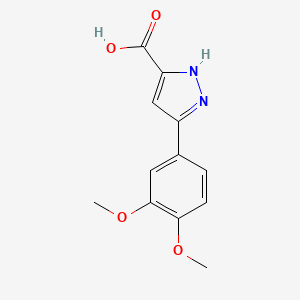

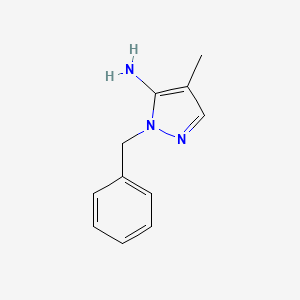

The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide and related derivatives involves multiple steps, including the use of substituted triazoles and indole-piperazinyl as key intermediates. These compounds are synthesized and characterized using analytical techniques and evaluated for their activity in specific applications, demonstrating the versatility and complexity of their synthesis routes (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing that even closely related derivatives can have very different intermolecular interactions based on their molecular conformations and substitutions. These structural nuances significantly impact their physical and chemical properties and their interactions with biological targets (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives often include photo-induced electron transfer, highlighting their potential in developing luminescent materials. The electronic structure and substituent effects play crucial roles in their reactivity and interaction with light (Gan et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures, have been detailed, showcasing the significance of hydrogen bonding and other non-covalent interactions in determining their solid-state arrangements. Such analyses are essential for understanding their stability, solubility, and overall physicochemical profile (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives encompass a broad range of functionalities, including their antimicrobial activities. These properties are influenced by the core structure and the nature of the substituents, which can be tailored to target specific biological activities or chemical reactivities (Desai & Chikhalia, 2005).

科学的研究の応用

-

Proteomics Research

- Application : 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is used in proteomics research . Proteomics is a field of biology that studies proteins, their structures, and functions.

- Results : The specific results or outcomes of using this compound in proteomics research are not provided in the source .

-

Fluoroquinolones Synthesis

- Application : The compound might be related to the synthesis of fluoroquinolones , a type of antibiotics. Fluoroquinolones are used to treat a variety of bacterial infections.

- Method : The synthesis of fluoroquinolones involves various chemical reactions, including the incorporation of fluorine atoms at specific positions of the quinolone skeleton .

- Results : The modification of the quinolone skeleton with fluorine atoms results in improved antimicrobial properties .

-

Synthesis of Fluoroquinolones

- Field : Medicinal Chemistry

- Application : The compound might be used in the synthesis of fluoroquinolones , a type of antibiotics used to treat a variety of bacterial infections.

- Method : The synthesis of fluoroquinolones involves various chemical reactions, including the incorporation of fluorine atoms at specific positions of the quinolone skeleton .

- Results : The modification of the quinolone skeleton with fluorine atoms results in improved antimicrobial properties .

-

Synthesis of Imidazole-Based Molecular Hybrids and Conjugates

- Field : Medicinal Chemistry

- Application : The compound might be used in the synthesis of imidazole-based molecular hybrids and conjugates . These compounds have shown promising antibacterial properties.

- Method : The synthesis involves various chemical reactions to create hybrids and conjugates in which the pharmacophoric constituents of these compounds are directly covalently linked or connected through a linker or spacer .

- Results : The resulting compounds have shown promising antibacterial properties .

-

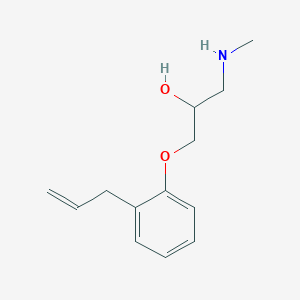

Chiral Drug Intermediates

- Field : Biochemistry

- Application : The compound might be used in the synthesis of chiral drug intermediates . Chiral drugs are a significant portion of marketed drugs and natural products.

- Method : The synthesis involves various chemical reactions to create chiral intermediates .

- Results : The resulting chiral intermediates can be used in the synthesis of various drugs .

-

Proteomics Research

特性

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRWUAYRRTAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349578 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide | |

CAS RN |

842961-35-7 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)